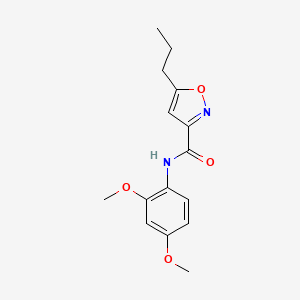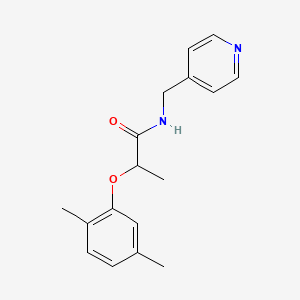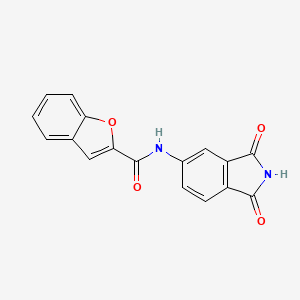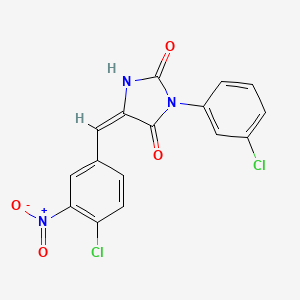![molecular formula C22H21ClN2O B4831999 2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4831999.png)
2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline
説明
2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline can induce oxidative stress and DNA damage in cells. It has also been found to affect the expression of various genes involved in cell cycle regulation and apoptosis. In addition, it has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various microorganisms. However, its cytotoxicity and potential side effects limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline. One direction is to further investigate its mechanism of action and potential use as an anticancer agent. Another direction is to study its effects on different microorganisms and explore its potential use as an antimicrobial agent. Additionally, its anti-inflammatory and analgesic effects could be further investigated for potential use in the treatment of inflammatory and pain-related conditions.
科学的研究の応用
2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
[2-(3-chlorophenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-9-11-25(12-10-15)22(26)19-14-21(16-5-4-6-17(23)13-16)24-20-8-3-2-7-18(19)20/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAJHMLPLYLQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4831920.png)

![N-{2-[4-allyl-5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B4831933.png)
![N-(4-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4831940.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4831947.png)


![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine](/img/structure/B4831980.png)

![3-ethyl-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4832007.png)
![6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4832022.png)
![N-(2-furylmethyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4832025.png)

![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)